molecular formula C14H17Cl2N3O B12694080 N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine CAS No. 94109-64-5

N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine

Cat. No.: B12694080
CAS No.: 94109-64-5
M. Wt: 314.2 g/mol
InChI Key: OVDYQESYGJDCSB-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine is a chemical compound with a complex structure that includes a dichlorophenyl group, a tetrahydropyran ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with tetrahydro-2H-pyran-2-ylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl derivatives and imidazole-based compounds. Examples include:

Uniqueness

N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyran ring and dichlorophenyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

94109-64-5

Molecular Formula

C14H17Cl2N3O

Molecular Weight

314.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-1-(oxan-2-yl)-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)18-14-17-7-8-19(14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18)

InChI Key

OVDYQESYGJDCSB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2CCN=C2NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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